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Compound of Interest

Compound Name: 3-Chloro-4-ethylphenol

CAS No.: 1243290-06-3

Cat. No.: B3224977

Get Quote

Executive Summary
3-Chloro-4-ethylphenol (CAS 1243290-06-3) is a halogenated phenolic intermediate critical to

the synthesis of advanced agrochemicals, biocides, and pharmaceutical pharmacophores.[1]

Characterized by a specific regiochemical arrangement—a hydroxyl group at position 1, a

chlorine atom at position 3, and an ethyl group at position 4—this molecule exhibits unique

lipophilic and steric properties distinct from its more common isomer, 2-chloro-4-ethylphenol.

This technical guide provides a comprehensive analysis of the compound's structural

properties, a validated synthetic pathway designed to overcome standard regioselectivity

challenges, and rigorous analytical protocols for quality assurance in drug development

pipelines.

Structural Characterization & Physicochemical
Properties[1][2][3][4]
The pharmacological utility of 3-chloro-4-ethylphenol stems from the "ortho-effect" of the

chlorine atom relative to the ethyl group, which imposes steric constraints on the alkyl chain
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while modulating the pKa of the phenolic hydroxyl.

Chemical Identity[5][6]
IUPAC Name: 3-Chloro-4-ethylphenol[1]

CAS Number: 1243290-06-3[1]

Molecular Formula: C₈H₉ClO[1]

SMILES:CCC1=C(C=C(C=C1)O)Cl[1]

Key Physicochemical Data
The following data points are essential for modeling bioavailability and environmental fate.

Property Value Technical Significance

Molecular Weight 156.61 g/mol
Fragment-based drug design

(FBDD) compliant (<300 Da).

LogP (Octanol/Water) 3.18 (Exp.)

Indicates moderate

lipophilicity; suitable for

membrane permeability.

pKa (Acid Dissociation) ~9.2 (Calc.)

Slightly more acidic than 4-

ethylphenol (pKa ~10) due to

Cl inductive effect.

H-Bond Donors 1
Phenolic -OH acts as a donor

in protein binding pockets.

H-Bond Acceptors 1
Oxygen lone pairs available for

interaction.

Physical State Crystalline Solid
Typically off-white to pale

yellow; sensitive to oxidation.

Synthetic Pathways & Process Optimization
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The Regioselectivity Challenge
Direct chlorination of 4-ethylphenol is NOT a viable route for this specific isomer. The hydroxyl

group (-OH) is a strong ortho/para director, while the ethyl group is a weak ortho/para director.

Direct Chlorination Outcome: The -OH group directs the incoming chlorine to position 2

(ortho to OH). This yields 2-chloro-4-ethylphenol, the undesired isomer.

Validated Protocol: The Acetophenone Reduction Route
To achieve the 3-chloro-4-ethyl substitution pattern, a "blocking and directing" strategy is

required. The most robust pathway involves the chlorination of 4-hydroxyacetophenone

followed by the reduction of the ketone.

Mechanism:

Substrate: 4-Hydroxyacetophenone.

Chlorination: The acetyl group at position 4 blocks the para position. The -OH group directs

the chlorine to the ortho position (position 3).

Reduction: The carbonyl group is reduced to a methylene group (ethyl) using Clemmensen

or catalytic hydrogenation conditions.

Graphviz Pathway Diagram

4-Hydroxyacetophenone
(Starting Material)

Intermediate:
3-Chloro-4-hydroxyacetophenone

 Electrophilic Substitution
(Ortho to OH)

Cl2 (g) or SO2Cl2
(Chlorination)

Target:
3-Chloro-4-ethylphenol
(CAS 1243290-06-3)

 Carbonyl Reduction

Zn(Hg) / HCl
(Clemmensen Reduction)

OR Pd/C + H2
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Caption: Figure 1. Regioselective synthesis of 3-Chloro-4-ethylphenol preventing ortho-

chlorination relative to the ethyl group.

Experimental Methodology (Bench Scale)
Note: This protocol assumes standard Schlenk line techniques.

Step 1: Chlorination[2][3]

Dissolve 4-hydroxyacetophenone (1.0 eq) in glacial acetic acid.

Cool to 15°C. Slowly add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise over 30 minutes.

Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Quench with ice water. Filter the precipitate (3-chloro-4-hydroxyacetophenone). Recrystallize

from ethanol.

Step 2: Reduction (Catalytic Hydrogenation Option)

Dissolve the intermediate (3-chloro-4-hydroxyacetophenone) in methanol.

Add 5% Pd/C catalyst (10 wt% loading). Note: Use careful monitoring to prevent

dechlorination.

Pressurize with H₂ (3 atm) at 40°C for 6 hours.

Filter through Celite to remove catalyst.

Concentrate filtrate to yield crude 3-chloro-4-ethylphenol. Purify via silica gel

chromatography.

Applications in Drug Discovery & Agrochemicals[9]
Bioisosteric Replacement
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3-Chloro-4-ethylphenol serves as a bioisostere for substituted tyrosines and phenylalanines

in peptide mimetics.

Lipophilicity Modulation: The chlorine atom increases LogP by approx +0.7 units compared

to the non-chlorinated analog, enhancing blood-brain barrier (BBB) penetration.

Metabolic Stability: The chlorine at position 3 blocks metabolic hydroxylation at that site,

potentially extending the half-life (

) of the parent drug.

Agrochemical Intermediates
Similar to its analog 4-chloro-3-methylphenol (PCMC), this compound exhibits antimicrobial

properties. It is investigated as a precursor for:

Systemic Fungicides: Coupling the phenol to heteroaromatic cores.

Herbicides: Etherification of the hydroxyl group to form aryloxyalkanoic acids.

Analytical Protocols & Quality Control
To ensure the exclusion of the 2-chloro isomer, High-Performance Liquid Chromatography

(HPLC) with specific stationary phases is required.

HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (with 0.1% Formic Acid).

Flow Rate: 1.0 mL/min.

Detection: UV at 280 nm (Phenolic absorption).

Retention Logic: The 3-chloro isomer (more lipophilic due to shielding of the polar OH by Cl?

No, Cl is ortho to OH in the 2-chloro isomer, forming intramolecular H-bonds. In 3-chloro, Cl

is meta to OH. Therefore, 2-chloro-4-ethylphenol will likely elute later or show distinct shifts

due to intramolecular H-bonding).
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Analytical Workflow Diagram
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Caption: Figure 2. Quality control workflow emphasizing NMR splitting patterns to distinguish

regiochemistry.

Safety & Handling (GHS Standards)
Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Corrosion/Irritation H315 Causes skin irritation.[4][5][6]

Serious Eye Damage H319
Causes serious eye irritation.

[4][5]

Aquatic Toxicity H411
Toxic to aquatic life with long-

lasting effects.
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Handling Protocol:

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Phenols are prone to

oxidation (browning) upon air exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Whitepaper: 3-Chloro-4-ethylphenol (CAS
1243290-06-3)[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3224977/docs#technical-whitepaper-3-chloro-4-
ethylphenol-cas-1243290-06-3-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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